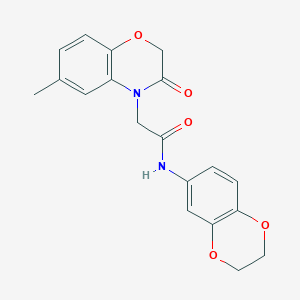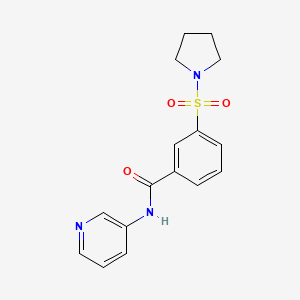![molecular formula C16H15FN4O3 B5503515 7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under investigation belongs to the class of spirocyclic compounds, which are notable for their diverse range of biological activities and chemical properties. These compounds have been studied for various applications due to their unique structural features.
Synthesis Analysis
Spirocyclic compounds like the one are typically synthesized through reactions that allow for the formation of the spiro linkage, connecting two cyclic structures. The synthesis approaches vary but often involve key steps like cyclization reactions, ring closure, and functional group transformations. For instance, the synthesis of similar spiro compounds has been reported using Mn(III)-based oxidation and other cyclization techniques, demonstrating the complex nature of synthesizing these structures (Huynh, Nguyen, & Nishino, 2017).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their two cyclic systems connected through a single spiro atom. X-ray diffraction studies provide information on the crystal class, space group, and molecular conformations, such as the planar, envelope, or chair conformations, which are crucial for understanding the compound's chemical behavior and interactions (Manjunath et al., 2011).
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
The synthesis of spiro compounds, including diazaspiro[4.4]nonane derivatives, has been explored for their potent antibacterial and antimicrobial properties. For instance, a study by Culbertson et al. (1990) developed fluoroquinolone antibacterials with substitutions at the 7-position, showing significant Gram-positive and Gram-negative activity, illustrating the potential of these compounds in developing new antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990). Similarly, Krolenko et al. (2016) synthesized substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids, demonstrating their ability to inhibit the growth of Candida albicans and other Gram-positive microorganisms (Krolenko, Vlasov, Vlasova, & Zhuravel, 2016).
Hypoglycemic Activity
The compound and its structural relatives have also been investigated for their hypoglycemic potential. A study by Iqbal et al. (2012) on spiroimidazolidine-2,4-diones revealed significant hypoglycemic activity in male albino rats, showcasing the therapeutic potential of these compounds in diabetes management (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Synthesis of Heterocyclic Compounds
Further, the structural framework of diazaspiro[4.4]nonane derivatives serves as a scaffold for the synthesis of various heterocyclic compounds. Huynh, Nguyen, and Nishino (2017) reported a Mn(III)-based synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the utility of these compounds in constructing complex molecular architectures with potential medicinal applications (Huynh, Nguyen, & Nishino, 2017).
Anticancer Activity
Anticancer activity is another significant area of application. Aremu et al. (2017) synthesized a range of pyrimidine diones, testing them for their antibacterial and anticancer activity. Their findings highlighted the potent anticancer properties of these compounds, suggesting their relevance in developing new therapeutic agents (Aremu, Gopaul, Kadam, Singh, Mocktar, Singh, & Koorbanally, 2017).
Mécanisme D'action
Orientations Futures
Given the wide range of bioactivity exhibited by imidazo[1,2-a]pyridines, there is significant interest in further exploring this class of compounds for potential therapeutic applications. Future research may focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects .
Propriétés
IUPAC Name |
7-(3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-9-2-3-10-18-12(13(17)21(10)7-9)14(23)20-5-4-16(8-20)6-11(22)19-15(16)24/h2-3,7H,4-6,8H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPCPOOQIZNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2F)C(=O)N3CCC4(C3)CC(=O)NC4=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)
![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)


![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)





![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)